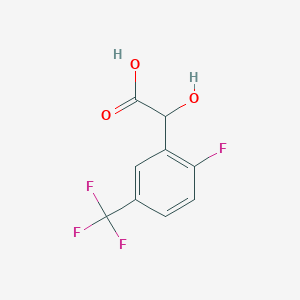
2-Fluoro-5-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethyl)mandelic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .
Industrial Production Methods
Industrial production methods for such fluorinated compounds often involve large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous reagents. The use of antimony fluoride or sulfur tetrafluoride for trifluoromethylation is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(trifluoromethyl)mandelic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like bismuth, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bismuth compounds.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Fluoro-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity to enzymes and receptors . The trifluoromethyl group can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylmandelic acid: Similar in structure but lacks the fluorine atom at the 2-position.
Fluoromandelic acid: Contains a fluorine atom but lacks the trifluoromethyl group.
Trifluoromethylphenylacetic acid: Similar functional groups but different core structure.
Uniqueness
2-Fluoro-5-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
PIEPTZJJJAHBTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)

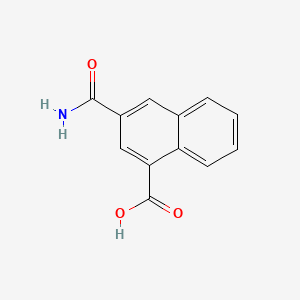
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
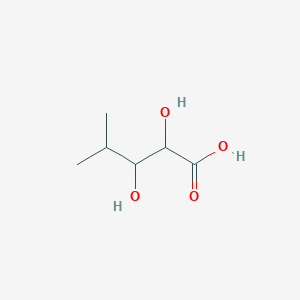
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
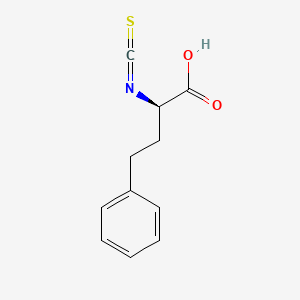
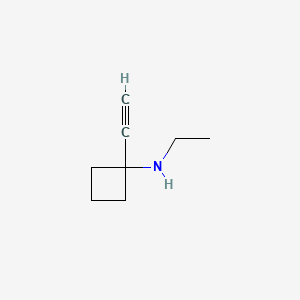
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)

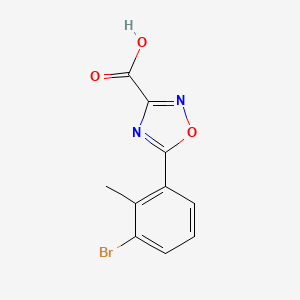
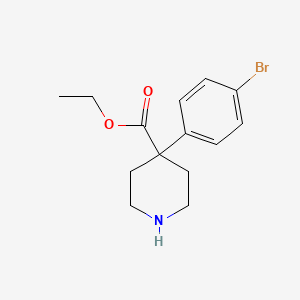
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

